molecular formula C13H16O4 B14604650 2-Phenoxyethyl 3-methyl-2-oxobutanoate CAS No. 60359-44-6

2-Phenoxyethyl 3-methyl-2-oxobutanoate

Cat. No.: B14604650
CAS No.: 60359-44-6
M. Wt: 236.26 g/mol
InChI Key: BWZYKJTXXBCQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxyethyl 3-methyl-2-oxobutanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of 3-methyl-2-oxobutanoic acid and is characterized by the presence of a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3-methyl-2-oxobutanoate typically involves the esterification of 3-methyl-2-oxobutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

3-methyl-2-oxobutanoic acid+2-phenoxyethanolacid catalyst2-Phenoxyethyl 3-methyl-2-oxobutanoate+water\text{3-methyl-2-oxobutanoic acid} + \text{2-phenoxyethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-methyl-2-oxobutanoic acid+2-phenoxyethanolacid catalyst​2-Phenoxyethyl 3-methyl-2-oxobutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 3-methyl-2-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 3-methyl-2-oxobutanoic acid derivatives.

    Reduction: 2-Phenoxyethyl 3-methyl-2-hydroxybutanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2-Phenoxyethyl 3-methyl-2-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 3-methyl-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 3-methyl-2-oxobutanoic acid, which can then participate in various biochemical pathways. The phenoxyethyl group may also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-2-oxobutanoate: Similar structure but with an ethyl group instead of a phenoxyethyl group.

    Methyl 3-methyl-2-oxobutanoate: Contains a methyl group in place of the phenoxyethyl group.

    3-methyl-2-oxobutanoic acid: The parent acid without the ester group.

Uniqueness

2-Phenoxyethyl 3-methyl-2-oxobutanoate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and may influence its reactivity and interactions with biological molecules.

Properties

CAS No.

60359-44-6

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-phenoxyethyl 3-methyl-2-oxobutanoate

InChI

InChI=1S/C13H16O4/c1-10(2)12(14)13(15)17-9-8-16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

BWZYKJTXXBCQDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=O)OCCOC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.